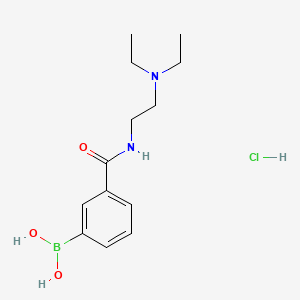

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Description

Chemical Identity and Classification

This compound belongs to the class of organoboron compounds, specifically categorized as an aryl boronic acid derivative. The compound exhibits a complex molecular architecture that combines several functional groups, making it a versatile building block for various chemical applications. According to the PubChem database, this compound is assigned the Chemical Identifier number 44119693 and carries the Chemical Abstracts Service registry number 957061-01-7.

The molecular formula of this compound is represented as C₁₃H₂₂BClN₂O₃, with a molecular weight of 300.59 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [3-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride, reflecting its systematic chemical structure. The compound exists as a hydrochloride salt form, which enhances its stability and solubility characteristics compared to the free base form.

The structural complexity of this molecule arises from its incorporation of multiple functional groups. The boronic acid moiety, represented by the B(OH)₂ group, serves as the primary reactive center and classifies the compound as a Lewis acid. The phenyl ring provides aromatic stability and serves as a scaffold for substitution patterns. The carbamoyl group (CONH) acts as an amide linkage, while the diethylamino group introduces tertiary amine functionality.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂BClN₂O₃ |

| Molecular Weight | 300.59 g/mol |

| PubChem CID | 44119693 |

| CAS Number | 957061-01-7 |

| InChI Key | CXICYVWYLASJEJ-UHFFFAOYSA-N |

| Creation Date | July 21, 2009 |

| Last Modified | May 18, 2025 |

Historical Context and Development

The development of this compound represents part of the broader evolution of organoboron chemistry that gained significant momentum in the late 20th and early 21st centuries. The compound was first registered in chemical databases on July 21, 2009, indicating its relatively recent emergence in the chemical literature. This timeline coincides with the period of increased interest in boronic acid derivatives following the approval of bortezomib by the Food and Drug Administration in 2003, which marked a turning point in the pharmaceutical applications of boron-containing compounds.

The historical development of phenylboronic acid derivatives can be traced to the foundational work on organoboron compounds, where researchers recognized the unique properties of boronic acids as Lewis acids capable of forming reversible covalent complexes with various biological molecules. The synthesis methodologies for such compounds evolved from early approaches using phenylmagnesium bromide and trimethyl borate to more sophisticated transition metal-catalyzed coupling reactions.

The specific structural features of this compound reflect the strategic design principles that emerged during the expansion of medicinal chemistry applications for boronic acids. The incorporation of the diethylamino ethyl carbamoyl substituent suggests deliberate molecular modification aimed at enhancing specific biological or chemical properties, following the successful precedent set by other bioactive boronic acid derivatives.

Commercial development of this compound has been documented through various chemical suppliers, with early availability through specialized organoboron chemistry vendors. However, recent market data indicates that the compound has been discontinued by several major suppliers, potentially due to limited commercial demand or the emergence of more effective synthetic alternatives.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its versatility as a building block in various synthetic transformations. Boronic acids, including this derivative, serve as crucial intermediates in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which has become one of the most widely used methods for carbon-carbon bond formation in organic synthesis. The compound's unique structural features enable it to participate in these reactions while introducing additional functional diversity through its amide and amine substituents.

In medicinal chemistry, boronic acid derivatives have gained considerable attention due to their ability to form reversible covalent bonds with biological targets, particularly enzymes containing serine or threonine residues in their active sites. The structural characteristics of this compound suggest potential applications in the design of enzyme inhibitors, following the successful precedent established by approved drugs such as bortezomib and ixazomib.

The presence of the diethylamino group in the molecular structure introduces additional pharmacological considerations, as tertiary amines can influence molecular properties such as lipophilicity, membrane permeability, and protein binding affinity. These characteristics make the compound particularly interesting for structure-activity relationship studies and lead compound optimization in drug discovery programs.

Research has demonstrated that boronic acid derivatives can exhibit diverse biological activities, including anticancer, antibacterial, and antiviral properties. The specific substitution pattern in this compound positions it as a candidate for investigation in these therapeutic areas, although specific biological activity data for this particular compound remains limited in the current literature.

The compound's significance is further enhanced by the general stability and low toxicity profile associated with boronic acid derivatives, which have helped overcome historical concerns about boron-containing compounds in biological applications. This favorable safety profile, combined with the relatively straightforward synthetic accessibility of boronic acids, makes such compounds attractive candidates for medicinal chemistry exploration.

Relationship to Other Phenylboronic Acid Derivatives

This compound belongs to a diverse family of phenylboronic acid derivatives that share the common phenylboronic acid core structure but differ in their substitution patterns and functional group modifications. Understanding these relationships provides insight into the compound's potential applications and properties through comparison with structurally related analogs.

The parent compound phenylboronic acid, also known as benzeneboronic acid, serves as the fundamental structure from which all derivatives in this family are derived. Phenylboronic acid exhibits the basic properties characteristic of boronic acids, including Lewis acidity, the ability to form boronate esters with diols, and participation in cross-coupling reactions. The molecular modifications present in this compound represent strategic substitutions designed to enhance specific properties while maintaining the core reactivity of the boronic acid group.

Closely related compounds in the chemical literature include (3-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid, which differs only in the substitution pattern of the amino group. This structural variant, with a molecular formula of C₁₁H₁₇BN₂O₃ and molecular weight of 236.08 grams per mole, provides a direct comparison for understanding the impact of alkyl group size on molecular properties. The dimethylamino derivative demonstrates how subtle structural modifications can influence physicochemical characteristics while maintaining the overall molecular framework.

Another relevant analog is (3-(Aminomethyl)phenyl)boronic acid, which represents a significantly simplified structure with molecular formula C₇H₁₀BNO₂. This compound, with its primary amino functionality, illustrates the diversity possible within the phenylboronic acid family and serves as a useful synthetic intermediate for the preparation of more complex derivatives.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | Basic phenylboronic acid core |

| (3-(Aminomethyl)phenyl)boronic acid | C₇H₁₀BNO₂ | 150.97 | Primary amino substituent |

| (3-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid | C₁₁H₁₇BN₂O₃ | 236.08 | Dimethylamino modification |

| This compound | C₁₃H₂₂BClN₂O₃ | 300.59 | Diethylamino with hydrochloride salt |

The positional isomerism within the phenylboronic acid derivative family also provides important structural relationships. For instance, the para-substituted analog (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride exists as a regioisomer with the same functional groups but different substitution patterns on the benzene ring. This para-substituted compound, with molecular weight 300.58900 grams per mole, demonstrates how positional changes can potentially influence biological activity and chemical reactivity.

The existence of these related compounds creates opportunities for systematic structure-activity relationship studies, where researchers can evaluate the impact of specific molecular modifications on desired properties. The diethylamino substitution in the target compound represents an intermediate level of steric bulk compared to simpler amino derivatives, potentially offering a balance between molecular size and biological activity.

Furthermore, the synthesis and characterization of related compounds such as (3-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride, which incorporates a cyclic amine instead of the linear diethylamino group, illustrates the synthetic accessibility of diverse structural modifications within this chemical family. These relationships demonstrate the versatility of the phenylboronic acid scaffold for molecular design and optimization.

Properties

IUPAC Name |

[3-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3.ClH/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(10-11)14(18)19;/h5-7,10,18-19H,3-4,8-9H2,1-2H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXICYVWYLASJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCN(CC)CC)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657375 | |

| Record name | (3-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-01-7 | |

| Record name | (3-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochlorideBoronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their activity.

Mode of Action

Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, particularly with enzymes that have a catalytic serine residue. This interaction can inhibit the enzyme’s activity, leading to downstream effects.

Biochemical Pathways

Boronic acids and their derivatives have been implicated in a variety of biochemical pathways due to their ability to interact with various biological targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundIt’s important to note that boronic acids and their esters are only marginally stable in water. Therefore, their bioavailability could be influenced by their susceptibility to hydrolysis, particularly at physiological pH.

Result of Action

The inhibition of target enzymes by boronic acids and their derivatives can lead to a variety of cellular effects, depending on the specific roles of these enzymes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability of boronic acids and their esters, as they are susceptible to hydrolysis, particularly at physiological pH. Therefore, the compound’s action and efficacy could be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of proteases. Proteases are enzymes that break down proteins by hydrolyzing peptide bonds. This compound interacts with the active sites of proteases, forming a reversible covalent bond with the serine or threonine residues in the enzyme’s active site. This interaction inhibits the enzyme’s activity, preventing the breakdown of proteins and peptides. Additionally, this compound can interact with other biomolecules such as receptors and transporters, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compoundFor example, it may inhibit the activity of proteases involved in cell signaling, leading to altered signal transduction and changes in gene expression. Additionally, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with the active sites of enzymes. This compound binds to the serine or threonine residues in the active site of proteases, forming a boronate ester. This interaction inhibits the enzyme’s activity by preventing the hydrolysis of peptide bonds. Additionally, this compound can interact with other biomolecules, such as receptors and transporters, through non-covalent interactions, influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of protease activity and changes in gene expression and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit protease activity without causing significant toxicity. At higher doses, it can cause adverse effects, such as toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain concentration of the compound is required to achieve significant inhibition of protease activity. Beyond this threshold, increasing the dosage can lead to toxic effects and adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can inhibit enzymes involved in metabolic processes, leading to changes in metabolic flux and the levels of metabolites. For example, it can inhibit proteases involved in protein degradation, leading to an accumulation of peptides and proteins. Additionally, this compound can interact with cofactors, such as metal ions, influencing their availability and activity in metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. Additionally, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on enzymes and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be localized to the cytoplasm, where it interacts with cytoplasmic proteases, or to the nucleus, where it influences gene expression and other nuclear processes. The subcellular localization of this compound can also affect its stability and degradation, influencing its overall activity and function.

Biological Activity

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride, with the CAS number 957061-01-7, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and antiviral properties, as well as its mechanisms of action and potential applications in drug delivery systems.

- Molecular Formula : C13H22BClN2O3

- Molecular Weight : 300.59 g/mol

- IUPAC Name : 3-({[2-(diethylamino)ethyl]carbamoyl}phenyl)boronic acid hydrochloride

- InChI Key : CXICYVWYLASJEJ-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Proteasome Inhibition : Boronic acids are known to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells .

- Glycoprotein Interaction : The compound's boronic acid moiety allows it to bind covalently to diols present in glycoproteins, enhancing selectivity for cancer cells and potentially improving drug delivery systems .

- Cell Cycle Arrest : Studies have shown that certain boronic acid derivatives can halt the cell cycle at the G2/M phase, leading to growth inhibition in various cancer cell lines .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- In Vitro Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective growth inhibition (e.g., IC50 of 8.21 nM in U266 cells) .

- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through proteasome inhibition and disruption of cell cycle progression .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties:

- Biofilm Inhibition : Recent studies have highlighted the ability of boronic acid derivatives to inhibit biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa, which is critical in treating nosocomial infections .

Antiviral Activity

The antiviral potential of this compound is being investigated:

- HIV Protease Inhibition : Some derivatives have shown promise as competitive inhibitors of HIV protease, suggesting potential applications in HIV treatment .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride, are known for their ability to inhibit proteasomes. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in cancer cells. Studies have shown that derivatives of boronic acids exhibit selective cytotoxicity against various cancer cell lines, making them potential candidates for drug development .

Targeting Cancer Metabolism

Recent research indicates that boronic acids can interfere with cancer metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. This modulation can lead to reduced energy production in cancer cells, providing a therapeutic avenue for targeting metabolic pathways in tumors .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The compound's ability to participate in these reactions allows for the construction of complex organic molecules, which are essential in pharmaceuticals and materials science .

Synthesis of Novel Compounds

The compound can be utilized as an intermediate in the synthesis of various biologically active molecules. Its unique structure enables chemists to modify it further, leading to the development of new compounds with potential therapeutic benefits or improved properties .

Biochemical Assays

Fluorescent Probes

Research has demonstrated that boronic acids can be used to develop fluorescent probes for detecting specific biomolecules, such as sugars and amino acids. The interaction between the boron atom and certain functional groups can result in a measurable fluorescence change, making these compounds useful in diagnostic applications .

Inhibitors of Enzymatic Activity

Boronic acids are also known to act as inhibitors of serine proteases and other enzymes. By binding to the active site of these enzymes, this compound can modulate their activity, providing insights into enzyme mechanisms and potential therapeutic strategies .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity through proteasome inhibition; targeting cancer metabolism |

| Organic Synthesis | Reagent in Suzuki-Miyaura cross-coupling reactions; synthesis of novel compounds |

| Biochemical Assays | Development of fluorescent probes; inhibitors of enzymatic activity |

Case Studies and Research Findings

- Antitumor Activity Study : A study published in Cancer Research demonstrated that boronic acid derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis through proteasome inhibition .

- Synthesis of Complex Molecules : In a publication from Journal of Organic Chemistry, researchers reported using this compound as a key intermediate to synthesize a series of novel anti-inflammatory agents .

- Fluorescent Probe Development : A study highlighted the use of boronic acids as fluorescent probes for detecting glucose levels in biological samples, showcasing their potential utility in diabetes management diagnostics.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with key analogues, emphasizing structural variations and physicochemical properties:

Key Differences and Implications

Pyrrolidinylethyl analogues (e.g., CAS 957060-70-7) exhibit cyclic amine substituents, which may improve binding affinity to biological targets like proteases or kinases .

Boronic Acid Positioning :

- Meta-substituted boronic acids (as in the target compound) often show distinct reactivity compared to para-substituted analogues (e.g., CAS 850568-22-8), influencing cross-coupling efficiency in synthetic chemistry .

Bioactivity and Toxicity :

- The hydrochloride salt form in the target compound reduces volatility and improves safety profiles compared to free-base boronic acids. However, hazard data (e.g., H302: harmful if swallowed) align with other boronic acid hydrochlorides .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride, and how can purification be optimized?

- Methodological Answer : Synthesis often involves coupling the diethylaminoethyl carbamoyl group to a phenylboronic acid scaffold. A major challenge is avoiding boroxine formation (cyclic trimers of boronic acids) during purification. To mitigate this, use inert atmospheres, low-temperature silica gel chromatography, or reverse-phase HPLC with acidic mobile phases to stabilize the boronic acid . Additionally, tert-butoxycarbonyl (Boc) protection of intermediates, as seen in analogous syntheses, can prevent unwanted side reactions .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : and NMR confirm the aromatic and aliphatic proton environments. The boronic acid moiety can be verified via NMR (expected δ ~30 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]) and isotopic pattern matching the molecular formula .

- FT-IR : Peaks at ~1350 cm (B-O stretching) and ~3200 cm (N-H stretching) confirm functional groups .

Advanced Research Questions

Q. How does the diethylaminoethyl carbamoyl group influence the compound’s solubility and reactivity in aqueous media?

- Methodological Answer : The diethylaminoethyl group enhances water solubility via protonation of the tertiary amine at physiological pH, forming a hydrophilic hydrochloride salt. This property is critical for applications in biological assays. Reactivity in Suzuki-Miyaura couplings may be modulated by the electron-withdrawing carbamoyl group, which stabilizes the boronate intermediate. Comparative studies with unsubstituted phenylboronic acids can quantify rate differences .

Q. What strategies can prevent boroxine formation during storage or experimental use?

- Methodological Answer :

- Lyophilization : Store the compound as a lyophilized powder under argon to minimize moisture exposure.

- In-situ generation : Use stabilized precursors (e.g., trifluoroborate salts) that hydrolyze to the active boronic acid during reactions.

- Co-solvents : Employ DMSO or DMF, which stabilize boronic acids through hydrogen bonding .

Q. How can this compound be applied in designing carbohydrate or diol sensors?

- Methodological Answer : The boronic acid moiety binds vicinal diols (e.g., sugars) reversibly, forming cyclic esters. Functionalization with the diethylaminoethyl group enables pH-sensitive fluorescence quenching or enhancement. For example, conjugate the compound to a fluorophore (e.g., dansyl) and monitor emission changes upon sugar binding. Competitive assays with human serum can validate selectivity against interfering biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.